molecular formula C28H35ClO12 B1259836 Fragilide J

Fragilide J

Cat. No.: B1259836
M. Wt: 599 g/mol
InChI Key: VPXKDKFGKRSWEO-GKPKSCKFSA-N
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Description

Fragilide J is a hypothetical or yet-to-be-characterized member of the Fragilide family, a group of briarane diterpenoids isolated from the gorgonian coral Junceella fragilis (Ellisellidae). Briaranes, including Fragilides, are characterized by a bicyclic core with epoxy, ester, and hydroxyl substituents, often exhibiting anti-inflammatory, cytotoxic, or immunomodulatory properties . This article synthesizes data on structurally analogous Fragilides (e.g., Fragilides Q, L, X, F) and compares them with related briaranes (e.g., juncenolides, gemmacolides, briaviolides) to elucidate structure-activity relationships.

Properties

Molecular Formula

C28H35ClO12

Molecular Weight

599 g/mol

IUPAC Name

[(1R,2S,3S,4R,7S,8R,9R,10R,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-12-methylidene-16-oxospiro[15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecane-4,2'-oxirane]-7-yl] acetate

InChI

InChI=1S/C28H35ClO12/c1-11-18(29)22-28(12(2)25(34)40-22)24(39-16(6)33)21-26(7,17(36-13(3)30)8-9-27(21)10-35-27)23(38-15(5)32)20(19(11)41-28)37-14(4)31/h12,17-24H,1,8-10H2,2-7H3/t12-,17-,18-,19+,20+,21+,22-,23-,24-,26-,27-,28-/m0/s1

InChI Key

VPXKDKFGKRSWEO-GKPKSCKFSA-N

Isomeric SMILES

C[C@H]1C(=O)O[C@@H]2[C@]13[C@H]([C@@H]4[C@]([C@H](CC[C@]45CO5)OC(=O)C)([C@H]([C@@H]([C@H](O3)C(=C)[C@@H]2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C

Canonical SMILES

CC1C(=O)OC2C13C(C4C(C(CCC45CO5)OC(=O)C)(C(C(C(O3)C(=C)C2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C

Synonyms

fragilide J

Origin of Product

United States

Comparison with Similar Compounds

Structural Characteristics of Fragilide Compounds

Fragilides share a common 11,20-epoxybriarane backbone but differ in substituent patterns and stereochemistry:

  • Fragilide Q : Contains a rare propionyl group at C-4 instead of the typical acetyloxy group, with molecular formula C₂₈H₃₈O₁₂ . Its stereochemistry includes α-oriented 11,20-epoxy and chair conformation of the cyclohexane ring .
  • Fragilide L: Features a 16-hydroxy substitution (C₂₆H₃₆O₁₀), contrasting with junceellonoid B's 16-acetoxy group. Key NOESY correlations confirm α-orientation of H-9 and β-orientation of H-6 .
  • Fragilide X: Exhibits a pro-inflammatory profile, enhancing iNOS and COX-2 expression in LPS-stimulated macrophages. Its stereochemical arrangement at C-8 differs from anti-inflammatory juncenolide K .
  • Fragilide F : A chlorinated polyacetylated briarane with enhanced alkaline phosphatase (ALP) activity , as reported in 2024 studies .

Comparison with Other Briarane Diterpenes

Structural Differences and Similarities
Feature Fragilides Juncenolides/Gemmacolides Briaviolides
Core Structure 11,20-epoxybriarane 11,20-epoxybriarane Variably oxidized briarane
Substituents Propionyl (Q), hydroxy (L), chloro (F) Acetoxy, hydroxy Chlorinated, hydroxylated
Stereochemical Key C-8/C-11 hydroxyl orientation C-12 acetoxy vs. hydroxy C-11 hydroxyl stereochemistry
Bioactivity Profiles
  • Anti-Inflammatory Activity: Fragilide L reduces iNOS/COX-2 expression in RAW264.7 macrophages, comparable to dexamethasone . Briaviolide L (46.68% iNOS inhibition) outperforms Fragilide L, emphasizing substituent positioning .
  • Gemmacolide X is prioritized for drug development due to scalable isolation from J. fragilis .

Table 1. Comparative Analysis of Key Briaranes

Compound Molecular Formula Key Substituents Bioactivity (vs. Control) Source Reference
Fragilide Q C₂₈H₃₈O₁₂ C-4 propionyl Undetermined J. fragilis
Fragilide L C₂₆H₃₆O₁₀ C-16 hydroxy Anti-inflammatory J. fragilis
Fragilide X - 11,20-epoxy Pro-inflammatory J. fragilis
Juncenolide K - C-8 hydroxy (anti) Anti-inflammatory J. fragilis
Briaviolide L - C-11 hydroxy (α) 46.68% iNOS inhibition B. violaceum
Gemmacolide X - Multi-acetylated Drug development candidate J. fragilis

Key Observations :

  • Hydroxyl vs. Acetoxy: Hydroxyl groups at C-8 or C-16 enhance anti-inflammatory effects (Fragilide L, juncenolide K), while acetoxy groups may reduce bioavailability .
  • Steric Effects: α- vs. β-orientation of substituents (e.g., C-8 in Fragilide X vs. juncenolide K) inverses bioactivity .

Q & A

Q. What are the standard analytical techniques for structural elucidation of Fragilide J?

Fragilide J’s structure is determined using a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution electrospray ionization mass spectrometry (+)-HRESIMS, and infrared (IR) spectroscopy. Key steps include:

  • 1D/2D NMR : Assign proton (δH 2.77, H-20a; δH 2.64, H-20b) and carbon signals (e.g., δC 57.3 for C-11 epoxy) to map substituents and stereochemistry .
  • IR Spectroscopy : Identify functional groups (e.g., γ-lactone at 1783 cm⁻¹, ester carbonyl at 1735 cm⁻¹) .
  • X-ray Crystallography : For absolute stereochemical confirmation (e.g., as applied to related analogs like fragilide F) .

Q. How is Fragilide J isolated from Junceella fragilis?

The isolation protocol involves:

Extraction : Use organic solvents (e.g., methanol/dichloromethane) to obtain crude extracts.

Chromatography : Fractionate via silica gel column chromatography, followed by HPLC purification.

Characterization : Monitor fractions using TLC and MS to isolate pure Fragilide J .

Q. What initial bioactivity assessments are performed for Fragilide J?

Primary screenings include:

  • Cytotoxicity Assays : Test against cancer cell lines (e.g., MG63 human osteosarcoma cells at 10 μM) using MTT or SRB assays .
  • Anti-inflammatory Testing : Measure inhibition of NO production in LPS-induced macrophages.
  • Dose-Response Curves : Establish IC₅₀ values for quantitative bioactivity evaluation .

Advanced Research Questions

Q. How to resolve spectral data contradictions during structural analysis of Fragilide J analogs?

Contradictions (e.g., unexpected δC values or splitting patterns) require:

  • Orthogonal Validation : Cross-check with 2D NMR (COSY, HMBC, NOESY) to confirm connectivity and spatial arrangements .
  • Comparative Analysis : Align data with structurally similar briarane diterpenes (e.g., junceellins) .
  • Replicate Experiments : Ensure reproducibility under controlled conditions (e.g., solvent, temperature) .

Q. What methodological strategies optimize the synthesis of Fragilide J derivatives?

  • Stereochemical Control : Use chiral catalysts or enzymatic resolution to maintain epoxy and acetyl group configurations .
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls) during synthetic steps.
  • Yield Optimization : Screen reaction parameters (temperature, solvent polarity) via DOE (Design of Experiments) .

Q. How to design mechanistic studies for Fragilide J’s bioactivity?

  • Cellular Pathways : Employ RNA-seq or proteomics to identify dysregulated pathways in treated cells.
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock .
  • Gene Knockout Models : Use CRISPR/Cas9 to validate target genes in MG63 cells .

Q. How to ensure reliability in cytotoxicity data for Fragilide J?

  • Triplicate Assays : Conduct experiments in triplicate to calculate mean ± SD.
  • Control Groups : Include untreated cells and reference drugs (e.g., doxorubicin).
  • Blinded Analysis : Assign independent researchers to score results to minimize bias .

Methodological Frameworks for Research Design

How to formulate a FINER research question for Fragilide J studies?

Apply the FINER criteria:

  • Feasible : Ensure access to coral samples and analytical facilities.
  • Interesting : Investigate understudied mechanisms (e.g., Fragilide J’s effect on mitochondrial apoptosis).
  • Novel : Explore uncharted analogs or synthetic routes.
  • Ethical : Follow biodiversity regulations for coral collection.
  • Relevant : Align with drug discovery priorities for osteosarcoma .

Q. What statistical methods are appropriate for analyzing Fragilide J’s bioactivity data?

  • ANOVA : Compare means across multiple concentrations.
  • PCA (Principal Component Analysis) : Identify spectral outliers in structural datasets.
  • Survival Analysis : For in vivo efficacy studies (e.g., Kaplan-Meier curves) .

Q. How to address low yield in Fragilide J isolation?

  • Solvent Optimization : Test polar/non-polar solvent combinations.
  • Chromatography Adjustments : Optimize gradient elution in HPLC.
  • Seasonal Variability : Account for coral metabolite fluctuations by sampling in multiple seasons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.